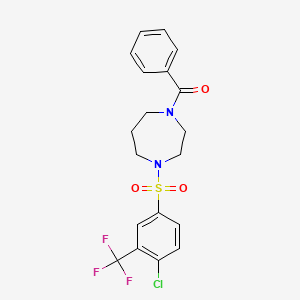
1H-1,4-Diazepine, hexahydro-1-benzoyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,4-Diazepine, hexahydro-1-benzoyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)- is a complex organic compound belonging to the diazepine family. Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. This particular compound is notable for its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,4-Diazepine, hexahydro-1-benzoyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)- involves multiple steps. One common method includes the heterocyclization reaction of [N4-(4-acetylamino) benzene sulfonyl) piperazinyl-N1-propyl]-1,3-dialkyl/aryl propane-1,3-dione with ethylenediamine in the presence of silica sulphuric acid . This reaction yields the desired diazepine compound with good efficiency.
Industrial Production Methods
the use of organic–inorganic hybrid-immobilized solid support reagents has been suggested to improve yields and simplify the process .
Analyse Des Réactions Chimiques
Types of Reactions
1H-1,4-Diazepine, hexahydro-1-benzoyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Applications De Recherche Scientifique
1H-1,4-Diazepine, hexahydro-1-benzoyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential antimicrobial, antifungal, and anthelmintic activities.
Industry: It can be used in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-1,4-Diazepine, hexahydro-1-benzoyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Brotizolam
- Bunazosin
- Dilazep
- Etizolam
- Homofenazine
- Zometapine
- Clotiazepam
- Clozapine
- Dibenzepine
Uniqueness
Its combination of a diazepine ring with a benzoyl and sulfonyl group makes it particularly versatile in medicinal chemistry .
Propriétés
Numéro CAS |
97629-78-2 |
|---|---|
Formule moléculaire |
C19H18ClF3N2O3S |
Poids moléculaire |
446.9 g/mol |
Nom IUPAC |
[4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-1,4-diazepan-1-yl]-phenylmethanone |
InChI |
InChI=1S/C19H18ClF3N2O3S/c20-17-8-7-15(13-16(17)19(21,22)23)29(27,28)25-10-4-9-24(11-12-25)18(26)14-5-2-1-3-6-14/h1-3,5-8,13H,4,9-12H2 |
Clé InChI |
UMWDSEXQIIZMOH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


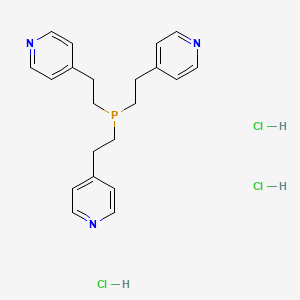
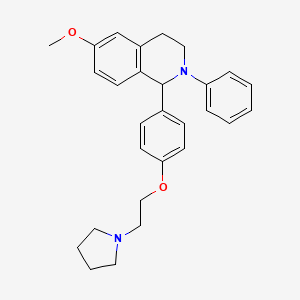
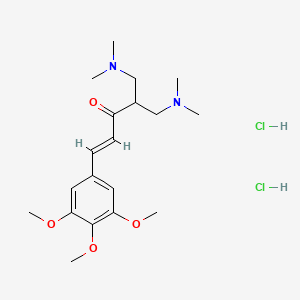
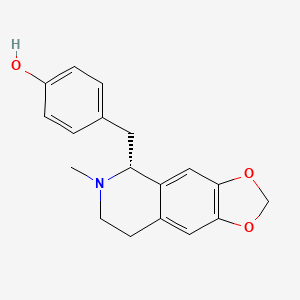
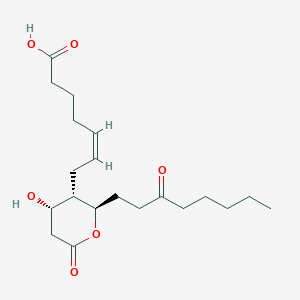
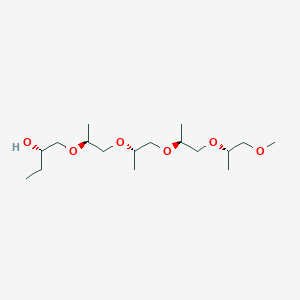
![[2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate](/img/structure/B12758546.png)
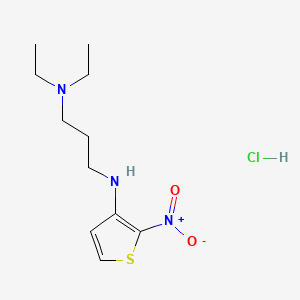
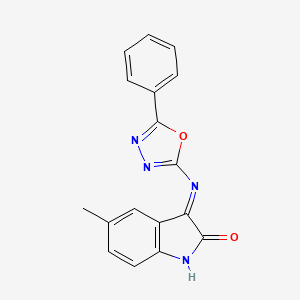
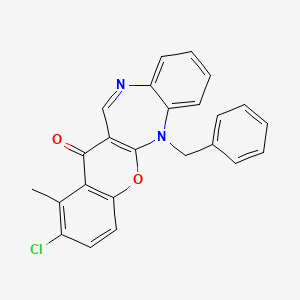
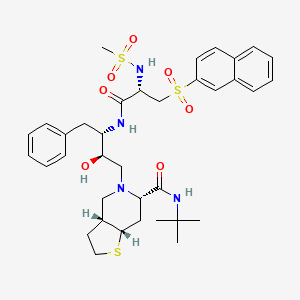
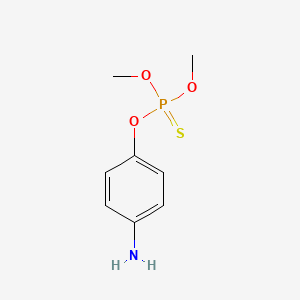
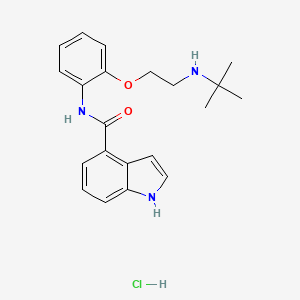
![(E)-but-2-enedioic acid;1-[3-(heptoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12758588.png)
